D-Idose
Overview
Description
D-Idose is a rare aldohexose sugar, which is one of the least stable of all the aldohexoses It is a monosaccharide with the chemical formula C6H12O6 this compound is not commonly found in nature and is known for its instability under acidic, basic, or thermal conditions
Mechanism of Action
Target of Action
D-Ido, also known as D-Idopyranoside, D-Idose, D-Idopyranose, or D-Ido-hexose, primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is upregulated in malignancy and is associated with poor prognosis in various cancers .
Mode of Action
IDO1 catalyzes the oxidation of L-tryptophan, an essential amino acid . This catalytic action is the initial step of the kynurenine pathway . The overexpression of IDO1 leads to an increase in kynurenine metabolites, which suppress T-cell activity and enable tumor cells to evade the immune system .
Biochemical Pathways
The kynurenine pathway is the primary biochemical pathway affected by D-Ido . IDO1 catalyzes the initial oxidation of L-tryptophan in this pathway . The accumulation of kynurenine metabolites, which are immunosuppressive, is induced by this action . These metabolites lead to the suppression of T-cell activity, thereby allowing tumor cells to evade the immune system .
Pharmacokinetics
The pharmacokinetics of D-Ido, like any other drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the bioavailability of D-Ido, which is crucial for its efficacy.
Result of Action
The action of D-Ido results in immunosuppressive effects due to the increased production of kynurenine metabolites . This immunosuppression allows tumor cells to evade the immune system, contributing to cancer immune escape . Overexpression of IDO1, the target of D-Ido, is associated with poor prognosis in various cancers .
Biochemical Analysis
Biochemical Properties
D-Idopyranose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the formation of glycosidic bonds, which are crucial for the structure and function of many complex carbohydrates . The nature of these interactions often involves the formation or breaking of covalent bonds, leading to structural changes in the molecules involved .
Cellular Effects
D-Idopyranose influences various types of cells and cellular processes. It plays a role in cellular metabolism, particularly in the energy production pathways. It can also impact cell signaling pathways and gene expression, although the specific effects can vary depending on the cell type and the metabolic context .
Molecular Mechanism
At the molecular level, D-Idopyranose exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their structure and function. It can also participate in enzymatic reactions, either as a substrate or as a product, leading to changes in enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Idopyranose can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Idopyranose can vary with different dosages in animal models. Studies may observe threshold effects, where certain effects only occur above a certain dosage. High doses of D-Idopyranose could potentially have toxic or adverse effects .
Metabolic Pathways
D-Idopyranose is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, D-Idopyranose is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, and these interactions can influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of D-Idopyranose can affect its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Idose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the Kiliani-Fischer synthesis, where D-glucose is converted to this compound via the formation of D-ido-heptonic acid. The process includes the following steps:
Kiliani-Fischer Synthesis: D-glucose is reacted with sodium cyanide to form D-ido-heptonic acid.
Reduction: The D-ido-heptonic acid is then reduced to this compound using selective reduction techniques.
Protection and Deprotection: Isopropylidene protection is used to stabilize the intermediate compounds, followed by deprotection to yield this compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its instability. advancements in biotechnology, such as the Izumoring strategy, have made it possible to produce this compound in larger quantities. This strategy involves the use of specific enzymes to convert more abundant sugars into rare sugars like this compound .
Chemical Reactions Analysis
Types of Reactions: D-Idose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-iduronic acid and D-idonic acid.
Reduction: Reduction of this compound can yield different sugar alcohols.
Substitution: this compound can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Acidic or basic catalysts are often used for substitution reactions.
Major Products:
Oxidation: D-iduronic acid, D-idonic acid.
Reduction: Sugar alcohols such as D-iditol.
Substitution: Glycosides and other sugar derivatives.
Scientific Research Applications
D-Idose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-proliferative activity against certain cancer cell lines, such as leukemia.
Comparison with Similar Compounds
D-Idose is unique among aldohexoses due to its instability and rarity. Similar compounds include:
D-Glucose: A common aldohexose found abundantly in nature.
D-Galactose: Another aldohexose with similar chemical properties but more stable.
D-Mannose: A stable aldohexose with different biological functions.
This compound stands out due to its potential therapeutic applications and its role in the synthesis of complex carbohydrates .
Properties
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-95-0 | |
Record name | D-idose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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